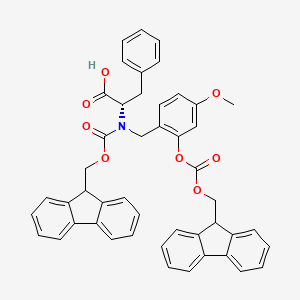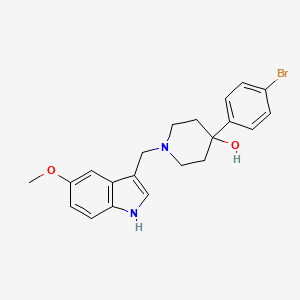![molecular formula C37H70NaO10P B12398014 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes deuterium atoms and long-chain fatty acid esters. It is often used in biochemical and pharmaceutical research due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydroxypropyl phosphate and the corresponding fatty acid esters.
Esterification: The fatty acid esters are then esterified with the 2,3-dihydroxypropyl phosphate under controlled conditions, typically involving catalysts and specific temperatures.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the ester groups or the phosphate moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for esterification and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in research and industrial applications.
Scientific Research Applications
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of lipid metabolism and membrane biology.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialized biochemical products and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in lipid metabolism and signaling pathways.
Pathways: It modulates pathways related to lipid synthesis, degradation, and transport, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl phosphate
- Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl phosphate
Uniqueness
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate is unique due to the presence of deuterium atoms, which confer distinct physicochemical properties and stability. This makes it particularly valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C37H70NaO10P |
|---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C37H71O10P.Na/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-36(40)44-32-35(33-46-48(42,43)45-31-34(39)30-38)47-37(41)29-27-25-23-21-18-14-12-10-8-6-4-2;/h10,12,34-35,38-39H,3-9,11,13-33H2,1-2H3,(H,42,43);/q;+1/p-1/b12-10-;/t34?,35-;/m1./s1/i32D2,33D2,35D; |
InChI Key |
DQUFTGULQVOAMB-NGFKHUNFSA-M |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)





